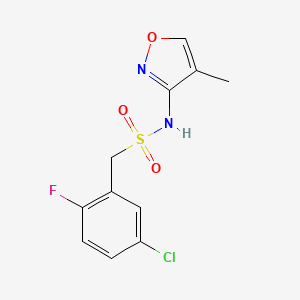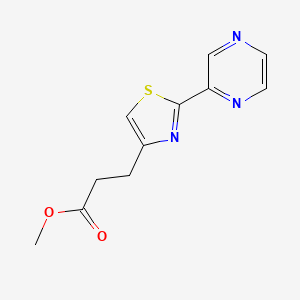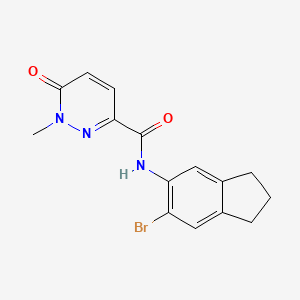
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol, also known as DMXB-A, is a compound that has been studied for its potential therapeutic applications. It is a cholinergic agonist that selectively activates nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including learning, memory, and attention.
科学研究应用
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials.
作用机制
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol selectively activates nAChRs, which are ion channels that are widely distributed in the central and peripheral nervous systems. Activation of nAChRs leads to the release of neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in various physiological processes, including learning, memory, and attention.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function, memory, and attention in animal models and human clinical trials. It has also been shown to have neuroprotective effects and to improve neuronal survival in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol has several advantages for lab experiments, including its selectivity for nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, it also has some limitations, including its relatively short half-life, which requires frequent dosing, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on (2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol, including the development of novel analogs with improved pharmacokinetic properties, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level.
In conclusion, this compound is a compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It selectively activates nAChRs, leading to the release of neurotransmitters that are involved in various physiological processes. While it has several advantages for lab experiments, it also has some limitations, and there are several future directions for research on this compound.
合成方法
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol can be synthesized using a multi-step process that involves the reaction of thioamide with a protected amino alcohol, followed by deprotection and esterification. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to achieve high yields and purity of this compound.
属性
IUPAC Name |
(2S)-3,3-dimethyl-2-(1,3-thiazol-5-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-10(2,3)9(6-13)12-5-8-4-11-7-14-8/h4,7,9,12-13H,5-6H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRBYCJGTADCSO-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CO)NCC1=CN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](CO)NCC1=CN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[1-(4-Methoxyphenyl)imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679346.png)
![3-(2-fluorophenyl)-5-[(3-methoxyphenyl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679353.png)
![2-Methoxy-4-[(4-pyridin-2-yl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B7679354.png)
![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7679358.png)
![4-[(2-Methylpyrazol-3-yl)methylsulfonylmethyl]-2-thiophen-3-yl-1,3-thiazole](/img/structure/B7679366.png)
![2-Methoxy-4-[[2-(4-nitrophenyl)propan-2-ylamino]methyl]phenol](/img/structure/B7679371.png)

![2-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B7679385.png)
![2-Methoxy-4-[[4-(4-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]phenol](/img/structure/B7679393.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)
![N-methyl-N-[(2-methylphenyl)methyl]-2-[methylsulfonyl(prop-2-ynyl)amino]acetamide](/img/structure/B7679417.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-prop-2-ynylmethanesulfonamide](/img/structure/B7679453.png)

